molecular formula C10H13Cl3Si B13743901 Silane, trichloro[(ethylphenyl)ethyl]- CAS No. 259818-28-5

Silane, trichloro[(ethylphenyl)ethyl]-

Cat. No.: B13743901
CAS No.: 259818-28-5
M. Wt: 267.6 g/mol
InChI Key: OCNVJCXXBYPIND-UHFFFAOYSA-N
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Description

Silane, trichloro[(ethylphenyl)ethyl]- is an organosilicon compound with the molecular formula C10H13Cl3Si. It is a derivative of silane, where three chlorine atoms and an ethylphenyl group are attached to the silicon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trichloro[(ethylphenyl)ethyl]- can be synthesized through the reaction of ethylphenylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process. The reaction can be represented as follows:

C8H9SiH3+3Cl2C8H9SiCl3+3HCl\text{C}_8\text{H}_9\text{SiH}_3 + 3\text{Cl}_2 \rightarrow \text{C}_8\text{H}_9\text{SiCl}_3 + 3\text{HCl} C8​H9​SiH3​+3Cl2​→C8​H9​SiCl3​+3HCl

Industrial Production Methods

In industrial settings, the production of silane, trichloro[(ethylphenyl)ethyl]- involves the chlorination of ethylphenylsilane in large reactors. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro[(ethylphenyl)ethyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form silane derivatives with fewer chlorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions to replace chlorine atoms.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions, to facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the compound.

Major Products Formed

    Substitution: Formation of alkoxysilanes or aminosilanes.

    Hydrolysis: Formation of silanols and hydrochloric acid.

    Reduction: Formation of silane derivatives with fewer chlorine atoms.

Scientific Research Applications

Silane, trichloro[(ethylphenyl)ethyl]- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of silane, trichloro[(ethylphenyl)ethyl]- involves its reactivity with various nucleophiles and electrophiles. The compound’s chlorine atoms can be readily replaced by other functional groups, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane (HSiCl3): A simpler silane compound with three chlorine atoms attached to silicon.

    Ethyltrichlorosilane (C2H5SiCl3): Similar structure but with an ethyl group instead of an ethylphenyl group.

    Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of an ethylphenyl group.

Uniqueness

Silane, trichloro[(ethylphenyl)ethyl]- is unique due to the presence of both ethyl and phenyl groups attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications.

Properties

CAS No.

259818-28-5

Molecular Formula

C10H13Cl3Si

Molecular Weight

267.6 g/mol

IUPAC Name

trichloro-[2-(3-ethylphenyl)ethyl]silane

InChI

InChI=1S/C10H13Cl3Si/c1-2-9-4-3-5-10(8-9)6-7-14(11,12)13/h3-5,8H,2,6-7H2,1H3

InChI Key

OCNVJCXXBYPIND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CC[Si](Cl)(Cl)Cl

Origin of Product

United States

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